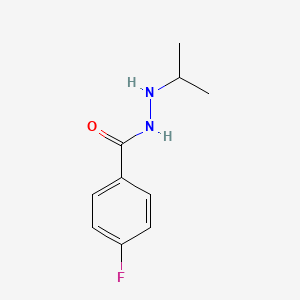
4-fluoro-N'-propan-2-ylbenzohydrazide
Description
4-Fluoro-N'-propan-2-ylbenzohydrazide is a hydrazide derivative characterized by a benzohydrazide core substituted with a fluorine atom at the para-position of the benzene ring and an isopropyl (propan-2-yl) group on the hydrazide nitrogen. This compound belongs to a class of hydrazides studied for their metal-chelating properties, biological activity, and applications in materials science.
Key structural features include:
- Fluorine substituent: Enhances electron-withdrawing effects, influencing electronic properties and stability.
Propriétés
Numéro CAS |
2925-02-2 |
|---|---|
Formule moléculaire |
C10H13FN2O |
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
4-fluoro-N'-propan-2-ylbenzohydrazide |
InChI |
InChI=1S/C10H13FN2O/c1-7(2)12-13-10(14)8-3-5-9(11)6-4-8/h3-7,12H,1-2H3,(H,13,14) |
Clé InChI |
LHTLVTJXNDIKTE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NNC(=O)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N’-propan-2-ylbenzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and an appropriate alkylating agent, such as isopropyl bromide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. The reaction conditions may include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-fluoro-N’-propan-2-ylbenzohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 4-fluoro-N’-propan-2-ylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Applications De Recherche Scientifique
4-fluoro-N’-propan-2-ylbenzohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-fluoro-N’-propan-2-ylbenzohydrazide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Structural Analogs and Substituent Effects
The following table compares 4-fluoro-N'-propan-2-ylbenzohydrazide with structurally related hydrazide derivatives, highlighting substituent variations and their implications:
Key Observations :
- Electron-withdrawing vs. donating groups : Fluorine (electron-withdrawing) enhances ligand acidity, improving metal coordination, while methoxy groups (electron-donating) alter electronic transitions for optical applications.
- Steric effects : Bulky substituents (e.g., isopropyl, trimethoxybenzylidene) influence ligand geometry, affecting metal complex stability and reactivity.
Spectral and Physicochemical Properties
Table 1: Spectroscopic Data Comparison
Insights :
- UV-Vis : The Fe(III) complex exhibits a λmax at 265.6 nm due to ligand-to-metal charge transfer (LMCT) transitions . Methoxy-substituted analogs show red-shifted absorption, useful for optoelectronics .
- IR : Stretching vibrations for C=O (1663–1682 cm<sup>-1</sup>) and NH (3150–3319 cm<sup>-1</sup>) confirm hydrazide tautomerization and metal coordination .
Metal Complexation Behavior
Table 2: Metal Complex Properties
Comparison Highlights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


